molecular formula C29H35N3O3 B442340 4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-2,6-DIMETHOXYPHENYL METHYL ETHER

4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-2,6-DIMETHOXYPHENYL METHYL ETHER

Cat. No.: B442340
M. Wt: 473.6g/mol
InChI Key: CAWGAZOGNAWLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-2,6-DIMETHOXYPHENYL METHYL ETHER is a complex organic compound that features a carbazole core structure Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-2,6-DIMETHOXYPHENYL METHYL ETHER typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine reacts with a suitable leaving group on the carbazole core.

    Addition of the Trimethoxybenzyl Group: The final step involves the attachment of the trimethoxybenzyl group, which can be achieved through reductive amination or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized carbazole derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

Biologically, 4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-2,6-DIMETHOXYPHENYL METHYL ETHER has shown potential as a pharmacophore in drug discovery. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-2,6-DIMETHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or alter protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: Lacks the piperazine and trimethoxybenzyl groups, resulting in different biological and chemical properties.

    3,4,5-Trimethoxybenzylamine: Contains the trimethoxybenzyl group but lacks the carbazole core and piperazine moiety.

    Piperazine Derivatives: Various piperazine derivatives exist, but they do not have the carbazole core or the specific substitution pattern of this compound.

Uniqueness

The uniqueness of 4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-2,6-DIMETHOXYPHENYL METHYL ETHER lies in its combination of structural features. The presence of the carbazole core, piperazine ring, and trimethoxybenzyl group imparts distinct chemical and biological properties that are not found in other compounds. This makes it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C29H35N3O3

Molecular Weight

473.6g/mol

IUPAC Name

9-ethyl-3-[[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]carbazole

InChI

InChI=1S/C29H35N3O3/c1-5-32-25-9-7-6-8-23(25)24-16-21(10-11-26(24)32)19-30-12-14-31(15-13-30)20-22-17-27(33-2)29(35-4)28(18-22)34-3/h6-11,16-18H,5,12-15,19-20H2,1-4H3

InChI Key

CAWGAZOGNAWLPB-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C51

Origin of Product

United States

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